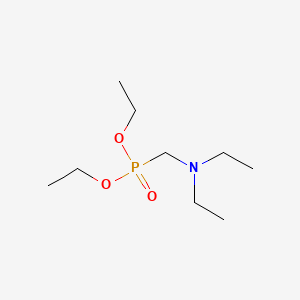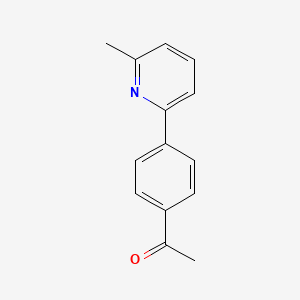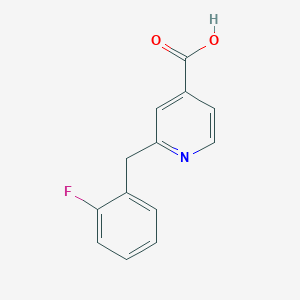
Diethyl ((diethylamino)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((diethylamino)methyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its versatile applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ((diethylamino)methyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with diethylaminoethyl chloride under controlled conditions to yield the desired product .
Another method involves the reaction of diethyl phosphite with diethylaminoacetaldehyde in the presence of a base such as sodium hydride. This reaction typically occurs at room temperature and yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted in batch reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((diethylamino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl ((diethylamino)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug intermediate and in the development of novel pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl ((diethylamino)methyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry. Additionally, the compound can undergo hydrolysis to release phosphonic acid, which can further interact with biological molecules and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl methylphosphonate
- Diethyl ethylphosphonate
- Diethyl ((methylamino)methyl)phosphonate
Uniqueness
Diethyl ((diethylamino)methyl)phosphonate is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions .
Properties
CAS No. |
995-14-2 |
|---|---|
Molecular Formula |
C9H22NO3P |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-5-10(6-2)9-14(11,12-7-3)13-8-4/h5-9H2,1-4H3 |
InChI Key |
GMMMKWMWVWJBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)

![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)

![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)
![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)
![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
